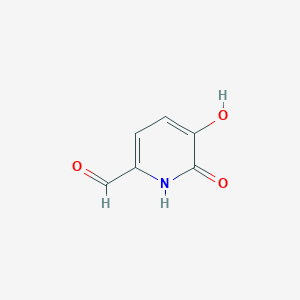

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE

Description

5,6-Dihydroxypyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with hydroxyl groups at positions 5 and 6 and an aldehyde functional group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in coordination chemistry and organic synthesis. The hydroxyl groups enhance its chelation capacity for metal ions, while the aldehyde group enables participation in condensation and nucleophilic addition reactions .

Properties

IUPAC Name |

5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFBQFHJYJHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the cyclization of 2-amino-3-hydroxybenzaldehyde with formic acid under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

Oxidation: 5-Hydroxy-6-oxo-1H-pyridine-2-carboxylic acid.

Reduction: 5-Hydroxy-6-hydroxy-1H-pyridine-2-carbaldehyde.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a potential candidate for drug development and other therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Hydroxymethyl)pyridine-2-carboxaldehyde

- Structural Differences : The hydroxymethyl (-CH2OH) substituent at position 6 replaces the hydroxyl group in the target compound.

- Reactivity and Applications: Forms stable lanthanide complexes via coordination through the aldehyde oxygen and hydroxymethyl oxygen, as demonstrated in photochemical studies .

6-Chloropyrazine-2-carbaldehyde

- Structural Differences : A pyrazine ring (two nitrogen atoms) replaces the pyridine ring, with a chlorine substituent at position 6 instead of hydroxyl groups.

- Reactivity and Applications :

Data Insights :

Property 5,6-Dihydroxypyridine-2-carbaldehyde 6-Chloropyrazine-2-carbaldehyde Aromatic Ring Pyridine (1 N) Pyrazine (2 N) Substituent Effects Electron-donating (OH) Electron-withdrawing (Cl) Aldehyde Reactivity Moderate (OH stabilizes) High (Cl activates)

Thiazolo-Pyrimidine Derivatives (e.g., Compound 11a,b)

- Structural Differences: These derivatives incorporate fused thiazolo-pyrimidine rings and substituents like 5-methylfuran or cyano groups, diverging significantly from the pyridine backbone .

- Reactivity and Applications :

- The aldehyde in this compound could undergo similar condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, as seen in the synthesis of compound 11a,b .

- The dihydroxy groups in the target compound may inhibit cyclization pathways observed in thiazolo-pyrimidines due to steric hindrance or competing coordination.

Key Research Findings and Implications

Metal Coordination : The dihydroxy-pyridine scaffold likely outperforms hydroxymethyl or chloro analogs in forming stable metal complexes, critical for catalytic or biomedical applications .

Synthetic Utility : Compared to pyrazine carbaldehydes, the target compound’s hydroxyl groups offer orthogonal reactivity (e.g., selective protection/deprotection strategies) .

Biological Relevance : Hydroxyl-rich structures (e.g., this compound) may exhibit enhanced bioavailability or antioxidant activity compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.